molecular formula C9H10F2N2O2 B15237467 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)ethane-1,2-diamine

1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)ethane-1,2-diamine

Cat. No.: B15237467
M. Wt: 216.18 g/mol
InChI Key: YSUUJFAMBVQLEW-UHFFFAOYSA-N
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Description

1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)ethane-1,2-diamine is an organic compound characterized by the presence of a difluorobenzo[d][1,3]dioxole moiety attached to an ethane-1,2-diamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)ethane-1,2-diamine typically involves the following steps:

    Formation of the Difluorobenzo[d][1,3]dioxole Moiety: This can be achieved through the reaction of a suitable precursor with a fluorinating agent under controlled conditions.

    Attachment of the Ethane-1,2-diamine Group: The difluorobenzo[d][1,3]dioxole intermediate is then reacted with ethane-1,2-diamine under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, specific solvents, and controlled reaction environments to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorobenzo[d][1,3]dioxole derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in the development of new drugs.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the nature of the targets and the pathways involved. Detailed studies are required to elucidate the exact mechanisms and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile
  • (S)-1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine hydrochloride
  • 2-Amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride

Uniqueness

1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)ethane-1,2-diamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its difluorobenzo[d][1,3]dioxole moiety and ethane-1,2-diamine group make it a versatile compound for various applications.

Properties

Molecular Formula

C9H10F2N2O2

Molecular Weight

216.18 g/mol

IUPAC Name

1-(2,2-difluoro-1,3-benzodioxol-5-yl)ethane-1,2-diamine

InChI

InChI=1S/C9H10F2N2O2/c10-9(11)14-7-2-1-5(6(13)4-12)3-8(7)15-9/h1-3,6H,4,12-13H2

InChI Key

YSUUJFAMBVQLEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(CN)N)OC(O2)(F)F

Origin of Product

United States

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